But-2-yne-1-sulfonyl chloride

Vue d'ensemble

Description

But-2-yne-1-sulfonyl chloride is a chemical compound with the molecular formula C4H3ClO2S. It is a highly reactive and versatile compound that finds applications in various fields such as medical research, environmental research, and industrial research. The compound is known for its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing but-2-yne-1-sulfonyl chloride involves the Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO (a stable sulfur dioxide surrogate) in the presence of hydrochloric acid and a copper catalyst . This method allows for the isolation of the sulfonyl chloride after aqueous workup or its direct conversion into the sulfonamide by simple addition of an amine after the completion of the Sandmeyer reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve the oxidation of thiols using reagents such as N-chlorosuccinimide, tetrabutylammonium chloride, and water . This in situ preparation method enables the convenient synthesis of sulfonamides and sulfonyl azides in the same reaction vessel .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a strong electrophile, enabling substitution with nucleophiles such as amines, alcohols, and thiols. These reactions typically proceed via an S<sub>N</sub>2 mechanism, where the nucleophile displaces the chloride ion:

-

Amine Substitution : Reactions with amines (e.g., morpholine, piperidine) yield sulfonamides. For example, treatment with α-morpholinostyrene forms 3-morpholino-3-phenyl-2-vinylidenethietan 1,1-dioxide under controlled conditions .

-

Alcohol Substitution : Reactions with alcohols (e.g., 1-butanol) produce sulfonate esters. Deuterium-labeling studies confirm the intermediacy of sulfene (R<sub>2>C=SO<sub>2</sub>) during elimination-addition pathways .

Key Data :

| Nucleophile | Product Class | Conditions | Yield (%) |

|---|---|---|---|

| Morpholine | Thietane dioxide | –30°C, Et₃N | 65–72 |

| 1-Butanol | Sulfonate ester | RT, Et₃N | 58–85 |

Radical-Mediated Processes

But-2-yne-1-sulfonyl chloride participates in radical chain reactions, particularly with alkenes. The terminal alkyne facilitates hydrogen abstraction, generating sulfonyl radicals that add to unsaturated bonds:

-

Alkene Functionalization : In the presence of unactivated alkenes (e.g., styrene), radical addition forms β-chlorovinyl sulfones with trans-selectivity. FeCl₃ or N-bromosuccinimide (NBS) serves as radical initiators .

-

Photoredox Catalysis : Visible-light-mediated reactions with sulfonyl chlorides yield β-hydroxysulfones via atom transfer radical addition (ATRA) .

Example :

Cycloaddition and Ring-Forming Reactions

The alkyne group enables [2+2] and [4+2] cycloadditions, forming heterocyclic compounds:

-

Thietane Dioxide Formation : Reaction with α-morpholinostyrene at –30°C produces 3-morpholino-3-phenyl-2-vinylidenethietan 1,1-dioxide, a four-membered sulfone ring .

-

Sultone Intermediates : Intramolecular cyclization under basic conditions generates β-sultones, which hydrolyze to sulfonic acids .

Mechanistic Pathway :

-

Electrophilic attack by the sulfonyl chloride on the alkene.

-

Ring closure via nucleophilic substitution.

Halogenation and Electrophilic Additions

The alkyne moiety undergoes halogenation, though the sulfonyl chloride group modulates reactivity:

-

Chlorination : Reaction with Cl₂ proceeds via a bridged chloronium intermediate, yielding trans-dichloroalkenes. The bulky sulfonyl group sterically hinders cis-addition .

-

Electrophilic Aromatic Substitution : The sulfonyl chloride directs electrophiles (e.g., Br⁺) to para positions in aromatic systems .

Comparative Reactivity :

| Substrate | Reaction Rate (vs. Alkene) | Major Product |

|---|---|---|

| This compound | Slower (steric hindrance) | trans-Dichloride |

Applications De Recherche Scientifique

But-2-yne-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the formation of complex molecules through various chemical reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: The compound finds applications in the production of agrochemicals, materials science, and fine chemicals.

Mécanisme D'action

The mechanism of action of but-2-yne-1-sulfonyl chloride involves its ability to participate in various chemical reactions due to the presence of the highly reactive sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

But-2-yne-1-sulfonyl chloride can be compared with other sulfonyl chlorides and sulfonamides. Similar compounds include:

Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions.

Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

Tosyl chloride: Another aromatic sulfonyl chloride commonly used in organic synthesis .

This compound is unique due to the presence of the butyne group, which adds additional reactivity and versatility in chemical reactions .

Activité Biologique

But-2-yne-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in biological research due to its potential applications in medicinal chemistry, particularly in enzyme inhibition and therapeutic development. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

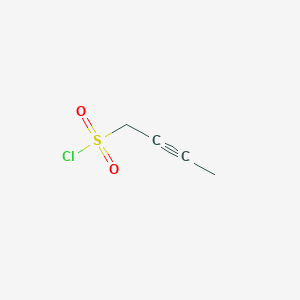

This compound can be represented structurally as follows:

This compound features a sulfonyl group (-SO₂Cl) attached to a butyne moiety, which contributes to its reactivity and biological activity. The presence of the alkyne group enhances its ability to participate in various chemical reactions, including those with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a covalent inhibitor. It can interact with specific enzymes by forming stable covalent bonds with nucleophilic residues in the active sites of these proteins. This mechanism is particularly relevant for targeting serine proteases and other enzymes involved in metabolic pathways.

Key Mechanisms:

- Covalent Bond Formation: The sulfonyl chloride group can react with nucleophiles such as serine residues in enzymes, leading to irreversible inhibition.

- Enzyme Modulation: By modifying enzyme activity, this compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition: Effective against several enzymes, including proteases and phosphatases.

- Antimicrobial Properties: Shows potential as an antimicrobial agent through inhibition of bacterial growth.

- Antitumor Activity: Preliminary studies suggest it may have anticancer properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Antimicrobial | Reduces bacterial growth | |

| Antitumor | Induces apoptosis in cancer cells |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on the cysteine protease papain. The compound demonstrated significant inhibition at micromolar concentrations, indicating its potential as a lead compound for developing protease inhibitors. The study highlighted structure-activity relationships that could guide further optimization of sulfonyl chloride derivatives for enhanced potency and selectivity .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results showed a notable reduction in bacterial viability, suggesting that the compound could serve as a basis for new antibacterial agents. The mechanism was attributed to the disruption of bacterial protein synthesis through enzyme inhibition .

Case Study 3: Antitumor Effects

Research into the antitumor effects revealed that this compound could induce apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death, which is critical for cancer therapy .

Propriétés

IUPAC Name |

but-2-yne-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWVGZDKBDNXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342209-39-5 | |

| Record name | but-2-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.